Attenuation of Cocaine Self-Administration Under Second-Order Schedules
In a direct head-to-head comparison, CJB-090 (0.3-3.0 mg/kg i.v. administered for 5 consecutive days) significantly decreased cocaine-maintained responding under a second-order schedule of reinforcement in rhesus monkeys, whereas the selective D3 antagonist NGB 2904 (1.0-5.6 mg/kg i.v.) produced no reduction in cocaine-maintained responding at any dose tested [1]. CJB-090 also decreased food-maintained responding in parallel, indicating a general reduction in motivated responding rather than cocaine-specific suppression. Both compounds displayed comparable efficacy in blocking quinpirole-induced yawning, confirming equivalent D3 receptor engagement in vivo. This divergence in behavioral outcomes despite comparable target engagement underscores the functional significance of CJB-090's partial agonist mechanism relative to pure antagonism [1].
NGB 2904 (1.0–5.6 mg/kg i.v.) showed no reduction at any dose.
| Evidence Dimension | Cocaine-maintained responding under second-order schedule of reinforcement |
|---|---|
| Target Compound Data | Significant decrease in cocaine-maintained responding at 0.3-3.0 mg/kg i.v. |
| Comparator Or Baseline | NGB 2904: no significant reduction in cocaine-maintained responding at 1.0-5.6 mg/kg i.v. |
| Quantified Difference | Qualitative difference: CJB-090 active; NGB 2904 inactive across all doses tested |
| Conditions | Rhesus monkeys trained under second-order schedule FI 10 min (FR 10:S) for 0.1 mg/kg/injection cocaine; 5-day repeated dosing |
Why This Matters
For researchers studying cocaine use disorder pharmacotherapy, CJB-090 provides a behavioral efficacy profile (reduction of cocaine self-administration) that is entirely absent with the D3 antagonist NGB 2904, making compound selection critical for obtaining positive outcomes in second-order reinforcement paradigms.
- [1] Martelle JL, Claytor R, Ross JT, Reboussin BA, Newman AH, Nader MA. Effects of two novel D3-selective compounds, NGB 2904 and CJB 090, on the reinforcing and discriminative stimulus effects of cocaine in rhesus monkeys. J Pharmacol Exp Ther. 2007;321(2):573-582. View Source
